molecular formula C21H22N2O4 B2830139 N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 2034298-04-7

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2830139
CAS No.: 2034298-04-7
M. Wt: 366.417
InChI Key: NOISHXFNMDICKD-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound that features a benzofuran moiety and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran-2-yl propylamine and the 2-methoxy-5-methylphenyl oxalyl chloride. These intermediates are then reacted under controlled conditions to form the target compound.

  • Preparation of Benzofuran-2-yl Propylamine

      Starting Material: Benzofuran

      Reagents: Propylamine, catalyst (e.g., palladium on carbon)

      Conditions: Hydrogenation reaction under high pressure and temperature

  • Preparation of 2-Methoxy-5-methylphenyl Oxalyl Chloride

      Starting Material: 2-Methoxy-5-methylphenol

      Reagents: Oxalyl chloride, solvent (e.g., dichloromethane)

      Conditions: Reflux reaction under anhydrous conditions

  • Formation of this compound

      Reagents: Benzofuran-2-yl propylamine, 2-methoxy-5-methylphenyl oxalyl chloride

      Conditions: Stirring under nitrogen atmosphere, room temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The oxalamide linkage can be reduced using lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydride in dimethylformamide

Major Products

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted benzofuran derivatives

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can intercalate with DNA, leading to potential anticancer effects. The oxalamide linkage may interact with enzymes, inhibiting their activity and leading to antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide
  • N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methylphenyl)oxalamide
  • N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxy-4-methylphenyl)oxalamide

Uniqueness

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14-9-10-19(26-2)17(12-14)23-21(25)20(24)22-11-5-7-16-13-15-6-3-4-8-18(15)27-16/h3-4,6,8-10,12-13H,5,7,11H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOISHXFNMDICKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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